3-Cyclopropylpyrazine-2-carboxylic acid
Description
3-Cyclopropylpyrazine-2-carboxylic acid is a pyrazine derivative featuring a cyclopropyl substituent at the 3-position and a carboxylic acid group at the 2-position. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-cyclopropylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H,11,12) |
InChI Key |
NENVMZYYJCKQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrazine-2-carboxylic acid can be achieved through several methods:
From Pyrazine Derivatives: One common method involves the cyclopropylation of pyrazine-2-carboxylic acid. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.
From Cyclopropyl Derivatives: Another method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction can yield cyclopropylpyrazine derivatives with different functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Cyclopropylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-cyclopropylpyrazine-2-carboxylic acid with structurally related compounds:
*Inferred properties due to lack of direct evidence.
Key Observations:
- Substituent Effects : The cyclopropyl group in this compound likely increases lipophilicity compared to methyl or chlorine substituents. This could enhance membrane permeability but reduce aqueous solubility .
- Core Heterocycle : Pyrazine derivatives (e.g., 3-methyl and 3-chloro analogs) exhibit distinct electronic properties compared to pyridine or pyrazole derivatives. Pyrazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity .
- Purity and Stability : Analogs like 3-methylpyrazine-2-carboxylic acid are reported with >95% purity and storage at -20°C, suggesting similar handling requirements for the cyclopropyl variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
